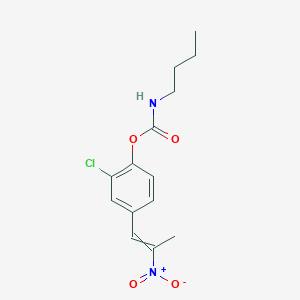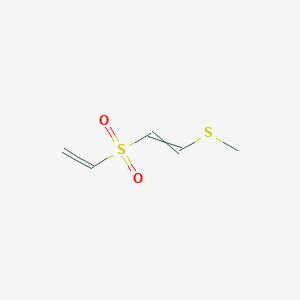![molecular formula C26H22OS B14592444 Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- CAS No. 61623-77-6](/img/structure/B14592444.png)
Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a diphenyl(phenylthio)methyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with diphenyl(phenylthio)methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through a subsequent methylation reaction using methanol and a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, followed by purification steps such as distillation and recrystallization to obtain the desired product in high purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, nitric acid, or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- involves its interaction with molecular targets through its aromatic and functional groups. The compound can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, due to the electron-rich nature of the benzene ring and the presence of electron-donating and electron-withdrawing substituents. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Benzene, 1-methoxy-4-(phenylthio)-: Similar structure but lacks the diphenylmethyl group.
Benzene, 1-[diphenyl(phenylthio)methyl]-: Similar structure but lacks the methoxy group.
Benzene, 1-[diphenyl(phenylthio)methyl]-4-hydroxy-: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness: Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- is unique due to the presence of both the diphenyl(phenylthio)methyl and methoxy groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
61623-77-6 |
|---|---|
Formule moléculaire |
C26H22OS |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
1-[diphenyl(phenylsulfanyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C26H22OS/c1-27-24-19-17-23(18-20-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)28-25-15-9-4-10-16-25/h2-20H,1H3 |
Clé InChI |
FDZTUXGURQBMSS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)

![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)


![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)

![[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol](/img/structure/B14592398.png)



![7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide](/img/structure/B14592418.png)
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
